molecular formula C17H25BO4 B1275518 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester CAS No. 956229-69-9

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester

Cat. No. B1275518
M. Wt: 304.2 g/mol
InChI Key: LPIQEOUMTWQOOM-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is a boronic ester compound . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The boron moiety in these compounds can be converted into a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is represented by the linear formula: (CH3)3COCOOC6H4BO2C2(CH3)4 . It has a molecular weight of 320.19 .


Chemical Reactions Analysis

Organoboron compounds like 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester can undergo various chemical transformations. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters, a valuable but unknown transformation, has been reported .


Physical And Chemical Properties Analysis

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is a solid compound . It has a melting point of 107-111 °C .

Scientific Research Applications

Drug Design and Synthesis

This compound is a valuable reagent in the design and synthesis of pharmaceuticals. Its boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl motifs commonly found in drug molecules . This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups.

Neutron Capture Therapy

Boronic esters are explored for their potential as boron carriers in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. The boron atoms in these compounds can capture neutrons and undergo fission, selectively destroying cancer cells while sparing healthy tissue .

Diagnostic Agents

The boronic acid group can reversibly bind to diols and other saccharides, which is useful in the development of diagnostic agents, particularly for monitoring glucose levels in diabetic patients .

Material Science

In material science, this compound can be used to introduce boronic acid functionalities into polymers, which can then form dynamic covalent bonds. This property is useful for creating self-healing materials or materials that can respond to environmental stimuli .

Catalysis

The pinacol ester of phenylboronic acid can act as a ligand for transition metals, forming complexes that are catalysts for various organic transformations. These catalysts can be used in reactions such as hydroboration, which is important for adding boron atoms to organic molecules .

Chemical Sensors

Due to the ability of boronic acids to bind with sugars, this compound can be used to create chemical sensors that detect the presence of saccharides. Such sensors have applications in environmental monitoring and food safety .

Organic Synthesis

This compound is also used in organic synthesis as a protecting group for diols and amino acids. The tert-butoxycarbonyl (Boc) group is a common protecting group that can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule .

Bioconjugation

The boronic acid moiety can form stable complexes with cis-diols on the surface of cells or proteins, allowing for the site-specific labeling and modification of biomolecules. This has applications in bioconjugation techniques used in molecular biology and biochemistry .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions in the study of boronic acids and their derivatives, including 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester, involve extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs . The protodeboronation of pinacol boronic esters, a valuable but unknown transformation, is one area that needs further exploration .

properties

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-10-8-9-11-13(12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIQEOUMTWQOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402581
Record name 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester

CAS RN

956229-69-9
Record name 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester
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